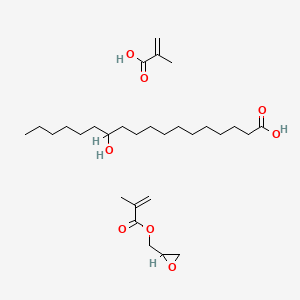
12-Hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its polymeric nature, which involves the combination of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves several key steps:
Polymerization: The polymerization process typically involves the reaction of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate. This reaction is often carried out under controlled conditions to ensure the formation of the desired polymeric structure.
Catalysts and Solvents: Common catalysts used in this process include organic peroxides and azo compounds. Solvents such as toluene or xylene may be used to facilitate the reaction.
Temperature and Pressure: The reaction is usually conducted at elevated temperatures (around 60-80°C) and under atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems and advanced control technologies helps in maintaining the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the polymer.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its unique properties make it suitable for creating specialized coatings and adhesives.
Biology: In biological research, the polymer is utilized for developing biocompatible materials and drug delivery systems.
Medicine: In the medical field, it is explored for its potential in creating medical implants and prosthetics due to its biocompatibility and mechanical strength.
Industry: Industrial applications include its use in the production of high-performance plastics, resins, and elastomers.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation. The polymer’s structure allows it to form stable complexes with biological molecules, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid, 12-hydroxy-, polymer with butyl 2-methyl-2-propenoate: This compound has similar polymeric properties but differs in the alkyl chain length and functional groups.
Octadecanoic acid, 12-hydroxy-, polymer with ethenylbenzene: This polymer includes aromatic groups, providing different mechanical and chemical properties.
Octadecanoic acid, 12-hydroxy-, polymer with 2-ethylhexyl 2-propenoate: The presence of 2-ethylhexyl groups imparts flexibility and lower glass transition temperature.
Uniqueness
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate stands out due to its unique combination of hydroxyl, carboxyl, and epoxy groups. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules further enhances its versatility.
Eigenschaften
CAS-Nummer |
63087-22-9 |
|---|---|
Molekularformel |
C29H52O8 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
12-hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H10O3.C4H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(8)10-4-6-3-9-6;1-3(2)4(5)6/h17,19H,2-16H2,1H3,(H,20,21);6H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
GZBJUSGFUYWHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)O.CC(=C)C(=O)OCC1CO1 |
Verwandte CAS-Nummern |
63087-22-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

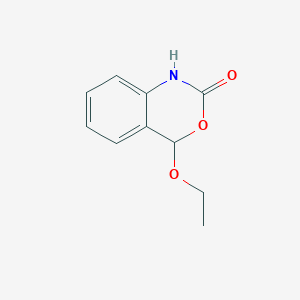

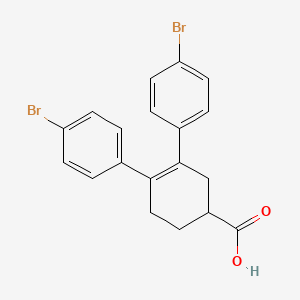
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
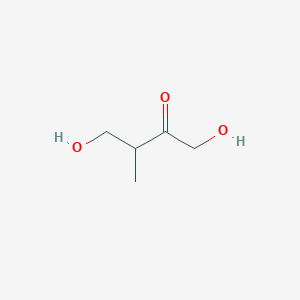
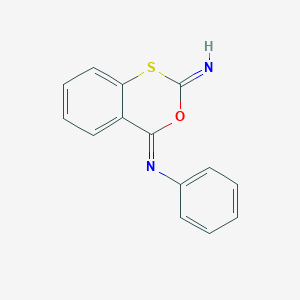
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
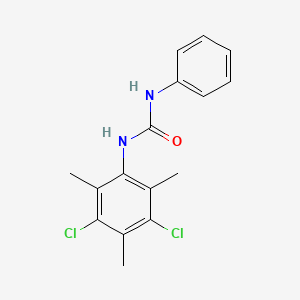
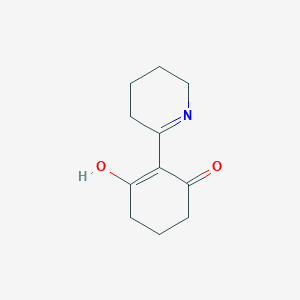
methanone](/img/structure/B14512909.png)
